molecular formula C8H9F3O2 B13420374 2,2,2-Trifluoro-1-(4,5,6,7-tetrahydrooxepin-3-yl)ethan-1-one CAS No. 263840-03-5

2,2,2-Trifluoro-1-(4,5,6,7-tetrahydrooxepin-3-yl)ethan-1-one

Katalognummer: B13420374
CAS-Nummer: 263840-03-5
Molekulargewicht: 194.15 g/mol
InChI-Schlüssel: RNJBDBPDNHKMFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(4,5,6,7-tetrahydrooxepin-3-yl)ethan-1-one is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a tetrahydrooxepin ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4,5,6,7-tetrahydrooxepin-3-yl)ethan-1-one typically involves the reaction of a suitable precursor with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(4,5,6,7-tetrahydrooxepin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(4,5,6,7-tetrahydrooxepin-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(4,5,6,7-tetrahydrooxepin-3-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The pathways involved may include inhibition or activation of target proteins, depending on the compound’s structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,2-Trifluoro-1-phenylethanamine
  • 2,2,2-Trifluoroacetophenone
  • 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

Uniqueness

2,2,2-Trifluoro-1-(4,5,6,7-tetrahydrooxepin-3-yl)ethan-1-one is unique due to its combination of a trifluoromethyl group and a tetrahydrooxepin ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

263840-03-5

Molekularformel

C8H9F3O2

Molekulargewicht

194.15 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(2,3,4,5-tetrahydrooxepin-6-yl)ethanone

InChI

InChI=1S/C8H9F3O2/c9-8(10,11)7(12)6-3-1-2-4-13-5-6/h5H,1-4H2

InChI-Schlüssel

RNJBDBPDNHKMFC-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC=C(C1)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.